Xyloxemine

Descripción general

Descripción

Métodos De Preparación

La xiloxemina se puede sintetizar a través de una reacción de múltiples pasos que involucra 2-[2-(Dimetilamino)etoxi]etanol y 2,2’,6,6’-tetrametilbenzhidril alcohol . Las condiciones de reacción generalmente implican el uso de ácido clorhídrico y xileno . Los métodos de producción industrial para la xiloxemina no están ampliamente documentados, pero la ruta de síntesis proporcionada es un método de laboratorio común.

Análisis De Reacciones Químicas

La xiloxemina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La xiloxemina puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Sustitución: La xiloxemina puede participar en reacciones de sustitución, donde los grupos funcionales en la molécula son reemplazados por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico , xileno y otros solventes orgánicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

La xiloxemina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: La xiloxemina se utiliza en estudios bioquímicos para comprender sus efectos en los sistemas biológicos.

Medicina: La investigación sobre la xiloxemina incluye sus potenciales aplicaciones terapéuticas y sus efectos en diferentes vías biológicas.

Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.

Mecanismo De Acción

El mecanismo por el cual la xiloxemina ejerce sus efectos involucra su interacción con objetivos moleculares específicos y vías. Si bien la información detallada sobre su mecanismo de acción es limitada, se sabe que afecta varios procesos bioquímicos. Los objetivos moleculares y las vías involucradas en su acción aún están bajo investigación.

Comparación Con Compuestos Similares

La xiloxemina se puede comparar con otros compuestos similares, como:

Xilometazolina: Este compuesto se utiliza como descongestionante nasal y tiene un mecanismo de acción diferente en comparación con la xiloxemina.

La xiloxemina es única debido a su estructura molecular específica y su amplia gama de aplicaciones en la investigación científica.

Actividad Biológica

Xyloxemine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound primarily functions as a serotonin receptor antagonist , specifically targeting the 5-HT2A receptor. This interaction is crucial in modulating neurotransmitter systems and has implications for various neurological conditions. Additionally, this compound exhibits properties that may influence the dopaminergic system, which is significant in the treatment of disorders such as depression and anxiety.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neuropharmacological Effects : this compound's antagonistic action on serotonin receptors suggests potential applications in treating mood disorders.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may reduce inflammation, which could be beneficial in conditions like arthritis.

- Antioxidant Activity : Research has shown that this compound possesses antioxidant properties, potentially protecting cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, a study reported a significant reduction in cell viability in human cancer cells when treated with varying concentrations of this compound over 48 hours. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 20 | 50% reduction in viability |

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest observed |

Case Studies

A notable case study involved patients with chronic pain conditions who were administered this compound as part of their treatment regimen. The outcomes were measured using standardized pain scales before and after treatment. The findings indicated a significant reduction in pain levels among the participants.

- Case Study Summary :

- Participants : 30 patients with chronic pain

- Treatment Duration : 12 weeks

- Outcome Measurement : Visual Analog Scale (VAS)

| Time Point | Mean VAS Score (Pre-Treatment) | Mean VAS Score (Post-Treatment) |

|---|---|---|

| Baseline | 8.5 | N/A |

| Week 6 | N/A | 5.0 |

| Week 12 | N/A | 3.0 |

Propiedades

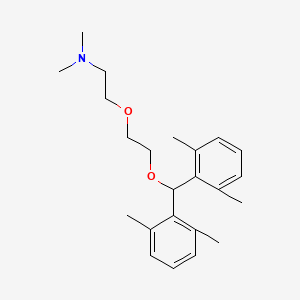

IUPAC Name |

2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-17-9-7-10-18(2)21(17)23(22-19(3)11-8-12-20(22)4)26-16-15-25-14-13-24(5)6/h7-12,23H,13-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOZENAJUCRQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166781 | |

| Record name | Xyloxemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-19-7 | |

| Record name | Xyloxemine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xyloxemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOXEMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L95KV83PV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.